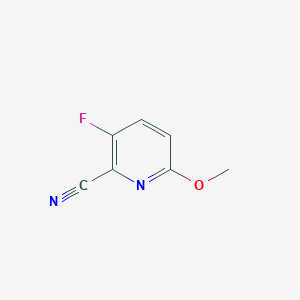![molecular formula C8H16ClNO2 B2994739 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride CAS No. 2138131-75-4](/img/structure/B2994739.png)
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a chemical compound with the CAS Number: 2138131-75-4 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is 1S/C8H15NO2.ClH/c9-6-5-7 (10)8 (6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Hydrolysis and Acylation Studies
- Acid-catalyzed hydrolysis and acylation of similar compounds have been studied, leading to the formation of various derivatives. Such reactions are fundamental in organic chemistry and can be used to synthesize various spiro compounds with potential applications (Belikov et al., 2013).
Antimicrobial Agents
- Certain spiroheterocyclic compounds have shown potential as antimicrobial agents. For example, spiropyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one exhibited antimicrobial activities (Al-Ahmadi & El-zohry, 1995).
- Another study synthesized bispiroheterocyclic systems as antimicrobial agents via the reaction of specific spiro compounds with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996).
Synthesis of Derivatives
- The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, which includes compounds similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, has been explored. These compounds could have applications in the development of pharmaceuticals and materials science (Kuroyan et al., 1995).
Antiviral Activity
- Some derivatives have shown potential in inhibiting human coronavirus replication, indicating their potential use in antiviral drug development (Apaydın et al., 2019).
Antihypertensive Activity
- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were synthesized and evaluated as antihypertensive agents, indicating potential applications in cardiovascular drug development (Caroon et al., 1981).
Antibacterial Agents
- Novel quinolines containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride showed potent antibacterial activity against respiratory pathogens, highlighting their potential use in treating respiratory infections (Odagiri et al., 2013).
Synthesis Techniques
- Advanced synthesis techniques for spiro compounds, including the one , have been developed. These techniques are crucial for creating complex molecules for pharmaceutical and material science applications (Huynh et al., 2017).
Pharmaceutical Applications
- The pharmacokinetics and tolerance of DU-6859a, a fluoroquinolone containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were investigated, suggesting potential use in antimicrobial therapies (Nakashima et al., 1995).
Anticancer and Antidiabetic Potential
- Development of spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, indicating potential for therapeutic applications in these areas (Flefel et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Eigenschaften
IUPAC Name |
1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

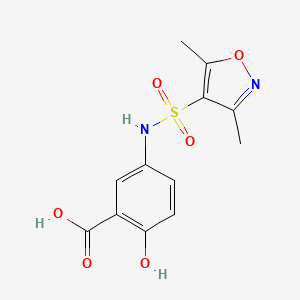

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2994659.png)

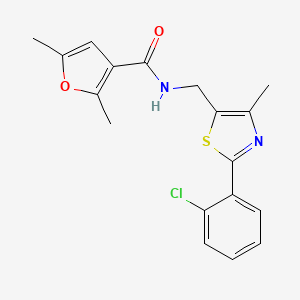
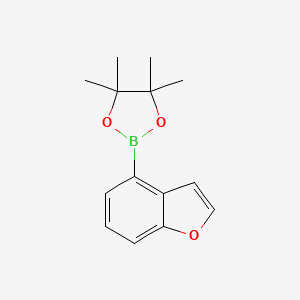
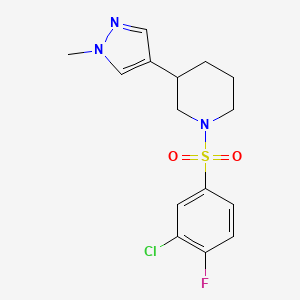
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
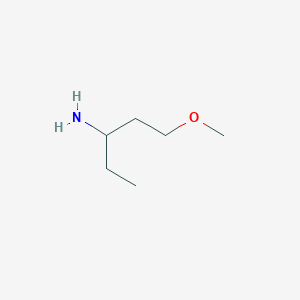

![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
